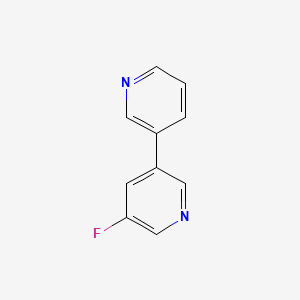

3-Fluoro-5-(pyridin-3-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUERUCUYJCGWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Spectroscopic Properties

The spectroscopic signature of this compound is defined by its constituent functional groups.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would exhibit distinct signals for the protons on both pyridine rings. The chemical shifts and coupling constants would be influenced by the electron-withdrawing fluorine atom and the nitrogen atoms in the rings. |

| ¹³C NMR | The carbon NMR spectrum would show characteristic signals for the carbon atoms in the bipyridine system. The carbon attached to the fluorine atom would display a large C-F coupling constant. |

| ¹⁹F NMR | The fluorine NMR spectrum would present a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. |

| Mass Spectrometry | The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. |

DFT calculations on similar molecules like 3-halopyridines have been used to predict vibrational frequencies and understand the influence of solvent effects on their spectroscopic properties. researchgate.net

Structural Analysis

The three-dimensional structure of this compound is characterized by the dihedral angle between the two pyridine rings. Crystal structure analysis of related bipyridine compounds reveals that intermolecular interactions, such as π-stacking and hydrogen bonding, play a significant role in their solid-state packing. iucr.orgiucr.org

For instance, in the crystal structures of some N-(pyridine-2-carbonyl)pyridine-2-carboxamides, the presence of a fluorine atom at the 3-position influences the molecular arrangement, leading to different packing motifs compared to their non-fluorinated analogs. iucr.org While a specific crystal structure for this compound was not found, analysis of similar structures suggests that the fluorine atom could participate in weak C-H⋯F interactions, further influencing the crystal packing. iucr.org

Reaction Mechanisms and Chemical Reactivity of Fluorinated Pyridine Architectures

Mechanistic Studies of Fluorination Reactions

The methods for introducing fluorine onto a pyridine (B92270) ring are diverse, with reaction mechanisms varying accordingly. One notable method involves the use of silver(II) fluoride (B91410) (AgF2), which allows for the site-selective fluorination of a single carbon-hydrogen bond adjacent to the nitrogen atom in pyridines and diazines. nih.govresearchgate.net Mechanistic studies suggest this reaction is inspired by the classic Chichibabin amination reaction. pkusz.edu.cn The proposed mechanism involves the initial coordination of the pyridine to the silver cation, followed by a dearomative nucleophilic addition of a fluoride radical from AgF2 to the 2-position, and subsequent loss of a hydride. pkusz.edu.cn This process is supported by the observation of a kinetic isotope effect and the preferential formation of 2-fluoro-3-substituted pyridines from 3-substituted N-fluoropyridinium salts.

Another approach to fluorination involves electrophilic fluorinating agents, such as N-fluoropyridinium salts. beilstein-journals.org The reactivity of these reagents can be tuned by the substituents on the pyridine ring. beilstein-journals.org The mechanism of fluorination with N-F reagents has been a subject of debate, with possibilities including a single-electron transfer (SET) or a nucleophilic substitution (S N2) pathway. beilstein-journals.org

Photoredox catalysis offers a modern strategy for the synthesis of 3-fluoropyridines. organic-chemistry.org For instance, the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by condensation with ammonium (B1175870) acetate, provides a route to diversely substituted 3-fluoropyridines. organic-chemistry.org The mechanism involves the generation of a radical, its addition to the enol ether, and subsequent oxidation to form a diketone, which then condenses with ammonia (B1221849) to form the pyridine ring. organic-chemistry.org

Electrophilic and Nucleophilic Reactivity of Pyridine Rings

The presence of a fluorine atom significantly modulates the electrophilic and nucleophilic character of the pyridine ring.

Influence of Fluorine on Electron Density and Site Selectivity

Nucleophilic Aromatic Substitution (SNA r):

Fluoropyridines, particularly those with fluorine at the 2- or 4-positions, are highly activated towards nucleophilic aromatic substitution (SNA r). nih.govacs.org The fluorine atom's high electronegativity stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction, thereby accelerating the substitution. researchgate.net In fact, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine. nih.govacs.org This enhanced reactivity allows for SNA r reactions to occur under milder conditions, making it a valuable tool for the late-stage functionalization of complex molecules. nih.gov The reactivity order for leaving groups in these reactions is often reversed from typical aliphatic substitutions, with fluoride being a better leaving group than other halogens. reddit.com

For 3-fluoropyridines, nucleophilic substitution of the fluorine atom is also possible, and these derivatives can be more sensitive to substitution than those with fluorine at other positions. researchgate.net The presence of other electron-withdrawing groups can further activate the ring towards nucleophilic attack. mdpi.com

Electrophilic Reactivity:

Oxidation and Reduction Pathways

The redox behavior of fluorinated pyridines is also influenced by the fluorine substituent.

Oxidation:

Electron-deficient pyridines, including fluoropyridines, are generally difficult to oxidize. However, effective methods have been developed. A combination of urea (B33335) hydrogen peroxide (UHP) and trifluoroacetic anhydride (B1165640) (TFAA) can oxidize electron-poor pyridines to their corresponding N-oxides. researchgate.net For example, 2-fluoropyridine can be oxidized to the highly unstable 2-fluoropyridine N-oxide using this reagent system. researchgate.net Another reagent combination for the oxidation of highly electron-deficient pyridines is trifluoromethanesulfonic anhydride and sodium percarbonate. researchgate.net

Reduction:

The reduction of fluoropyridines can lead to valuable fluorinated piperidines, which are important motifs in medicinal chemistry. acs.orghuji.ac.ilnih.gov A robust method for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst, often in the presence of an acid like HCl. nih.gov This method shows good chemoselectivity, allowing for the reduction of the fluoropyridine ring while tolerating other aromatic systems like benzene (B151609) and imidazole. acs.orghuji.ac.ilnih.gov

The reduction of fluoropyridines can also be achieved using linear 3d-metal(I) silylamides (M = Cr-Co), which can lead to intermolecular C-C coupling to form dinuclear metal(II) complexes. nih.gov In some cases, particularly with perfluoropyridine, C-F bond cleavage can occur. nih.gov

Functional Group Interconversions on Fluorinated Pyridines

The reactivity of fluorinated pyridines allows for a variety of functional group interconversions, expanding their synthetic utility. ub.eduimperial.ac.uk

A key transformation is the nucleophilic displacement of the fluoride ion, which allows for the introduction of a wide range of nucleophiles, including those containing nitrogen, oxygen, sulfur, or carbon. nih.govresearchgate.netnih.gov This S NAr reaction provides access to a diverse array of substituted pyridines. researchgate.net

Other functional group interconversions on the pyridine ring or on substituents attached to it are also possible. For instance, a carboxylic acid group on a fluorinated pyridine can be esterified. google.com Similarly, a hydroxymethyl group can be obtained by the reduction of a carboxylic acid derivative and subsequently esterified or etherified. google.com The development of methods for these transformations is crucial for the synthesis of complex molecules containing the fluorinated pyridine scaffold. vulcanchem.com

Computational and Theoretical Investigations of 3 Fluoro 5 Pyridin 3 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding a molecule at the electronic level. nrel.govrsc.org These methods are used to determine stable molecular conformations and to analyze the distribution and energy of electrons, which dictate the molecule's physical and chemical properties. For organic molecules, DFT methods like B3LYP are commonly used with various basis sets (e.g., 6-311G) to achieve a balance between accuracy and computational cost. ijcce.ac.irresearchgate.net

Molecular Geometry and Electronic Structure Analysis

The first step in a computational analysis is to determine the molecule's most stable three-dimensional shape through geometry optimization. This process calculates key structural parameters. Systematic analysis of related bis(pyridyl) structures shows how interactions can modulate the final molecular geometry. bohrium.com For 3-Fluoro-5-(pyridin-3-yl)pyridine, this would involve calculating the bond lengths between atoms, the angles between those bonds, and the dihedral angles that define the orientation of the two pyridine (B92270) rings relative to each other. The fluorine substituent is expected to influence the electronic properties and spatial arrangement of the molecule. cymitquimica.com

| Spin Densities | The distribution of unpaired electron spin in radical species. nrel.gov | Important for analyzing reactivity in radical reactions. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. In contrast, a large gap indicates high stability. nih.gov Analysis of related fluorinated pyridine compounds shows that these calculations are vital for understanding charge transfer within the molecule. ijcce.ac.irresearchgate.net The locations of the HOMO and LUMO densities on the molecular structure reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Representative FMO Data from Analogous Aromatic Systems

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Implication | Source |

|---|---|---|---|---|---|

| Phenyl-pyridyl-oxadiazole derivative | -6.83 | -2.31 | 4.52 eV | Indicates good stability, with potential for charge transfer upon excitation. | mdpi.com |

Spectroscopic Property Predictions

Quantum chemical calculations are widely used to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, which correspond to UV-Visible absorption spectra. nih.gov Furthermore, the vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. acs.org This comparison is a powerful method for structural confirmation of newly synthesized compounds. nih.govmdpi.com For this compound, theoretical predictions would help assign the vibrational modes of the two rings and the C-F bond, aiding in its experimental identification.

Molecular Modeling and Docking Studies

In medicinal chemistry, molecular modeling and docking are indispensable tools for drug discovery. These techniques are used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov

Protein-Ligand Interaction Simulations and Binding Modes

Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred orientation and binding affinity. nih.gov This process generates a binding score (e.g., in kcal/mol) that estimates the strength of the interaction. nih.gov Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, cation-pi interactions, and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.govacs.org For example, studies on related pyridine derivatives have shown interactions with targets like the 50S ribosome subunit and the FLT3 kinase. researchgate.netnih.govnih.gov A similar approach for this compound would be crucial to identify its potential biological targets and to guide the design of more potent and selective derivatives.

Table 3: Typical Outputs of a Molecular Docking Study

| Parameter | Description | Example |

|---|---|---|

| Binding Affinity/Score | An estimation of the binding free energy (ΔG) between the ligand and the protein. Lower values indicate stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | The specific amino acids in the protein's active site that form bonds or contacts with the ligand. | Lys614, Val624 nih.gov |

| Interaction Types | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking, cation-pi). | Cation-pi interaction with a lysine (B10760008) residue. nih.gov |

| Predicted IC₅₀/Kᵢ | Computationally estimated concentration required for 50% inhibition or binding, derived from the binding score. | IC₅₀ = 0.015 µM nih.gov |

Thermodynamic and Kinetic Studies

Computational methods can provide valuable data on the thermodynamics and kinetics of chemical reactions. Calculating thermodynamic properties like enthalpy, entropy, and Gibbs free energy helps determine the feasibility and spontaneity of a reaction. nrel.gov For instance, a study on the related compound 3-fluoro-5-(3-pyridinyloxy) benzenamine involved low-temperature calorimetry to experimentally determine its heat capacity and other thermodynamic functions, a process that can be modeled and predicted computationally. dergipark.org.tr

Kinetic studies involve calculating the activation energy of a reaction pathway, which provides insight into the reaction rate. nrel.gov For this compound, these calculations could be used to predict its stability under various conditions and to understand the mechanisms of its potential synthesis or degradation pathways.

Solvent Effects on Molecular Parameters and Reactivity

A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the solvent effects on the molecular parameters and reactivity of this compound. While computational studies on related pyridine derivatives exist, providing insights into how solvent polarity and explicit solvent interactions can influence molecular geometry, electronic properties, and reactivity, no dedicated research detailing these effects for this compound has been published.

Theoretical investigations of similar molecules, such as 3-fluoropyridine (B146971), have demonstrated that changing the solvent environment can lead to measurable shifts in properties like dipole moments, frontier molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential. researchgate.net These studies often employ methods like Density Functional Theory (DFT) in conjunction with continuum solvent models (e.g., PCM, SMD) or explicit solvent molecules to simulate the condensed phase. researchgate.net

Such analyses for this compound would be valuable. They could elucidate how the interplay of the electron-withdrawing fluorine atom and the second pyridine ring influences the molecule's behavior in different chemical environments, which is crucial for applications in materials science and medicinal chemistry. For instance, understanding how solvents stabilize the ground and excited states could predict solvatochromic shifts, which is relevant for optical applications. iucr.orgfrontiersin.org Similarly, knowing how solvent affects the molecule's reactivity indices (like chemical potential, hardness, and electrophilicity) would be critical for predicting its behavior in chemical reactions. sigmaaldrich.com

However, without specific computational data for this compound, any discussion on solvent effects would be speculative and based on generalizations from related compounds, which would not adhere to the required scientific accuracy for this article. The generation of detailed data tables and in-depth research findings as requested is contingent on the existence of such primary research.

Future computational studies on this compound would be necessary to provide the specific data required to populate the following illustrative tables and to offer a detailed analysis of its behavior in various solvents.

Table 1: Illustrative Data Table on Calculated Molecular Parameters of this compound in Different Solvents (Data Not Available)

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | 1 | N/A | N/A | N/A | N/A |

| Toluene | 2.38 | N/A | N/A | N/A | N/A |

| Chloroform | 4.81 | N/A | N/A | N/A | N/A |

| Ethanol | 24.55 | N/A | N/A | N/A | N/A |

| Water | 78.39 | N/A | N/A | N/A | N/A |

Table 2: Illustrative Data Table on Calculated Reactivity Descriptors of this compound in Different Solvents (Data Not Available)

| Solvent | Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) |

| Gas Phase | N/A | N/A | N/A |

| Toluene | N/A | N/A | N/A |

| Chloroform | N/A | N/A | N/A |

| Ethanol | N/A | N/A | N/A |

| Water | N/A | N/A | N/A |

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-5-(pyridin-3-yl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated pyridine precursors and pyridyl boronic acids. For example, 5-fluoropyridine derivatives can react with 3-pyridylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O) . Yield optimization requires strict control of temperature (80–100°C), inert atmosphere, and stoichiometric ratios. Side reactions, such as dehalogenation or over-substitution, are minimized by using excess pyridylboronic acid (1.2–1.5 eq).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine position and purity (δ ~ -120 to -130 ppm for aromatic F) .

- HRMS : Confirms molecular formula (e.g., C₁₀H₆F₁N₂, exact mass 179.0518).

- X-ray crystallography : Resolves structural ambiguities, particularly fluorine’s electronic effects on the pyridine ring .

- HPLC : Assesses purity (>98% for biological assays).

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) versus electrophilic substitution?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the pyridine ring for NAS at the meta position (relative to F) but deactivates electrophilic substitution. For example:

- NAS : Reacts with amines (e.g., piperidine) in DMSO at 120°C to yield 3-fluoro-5-(piperidinyl)pyridine derivatives .

- Electrophilic substitution : Requires harsh conditions (e.g., nitration with HNO₃/H₂SO₄ at 0°C) due to ring deactivation. Regioselectivity is guided by computational modeling (DFT) to predict reactive sites .

Q. What strategies resolve conflicting bioactivity data in enzyme inhibition studies involving this compound?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., buffer pH, co-solvents) or structural analogs. To validate results:

Q. How can computational chemistry predict the compound’s pharmacokinetic properties?

- Methodological Answer : Tools like SwissADME or pkCSM estimate:

- Lipophilicity (LogP ~2.1 ± 0.3), critical for blood-brain barrier penetration.

- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).

- Solubility : Predicted aqueous solubility (LogS ~-3.5) guides formulation (e.g., use of PEG-400 co-solvent) .

Research Design & Optimization

Q. What experimental controls are essential when studying this compound’s antimicrobial activity?

- Methodological Answer :

- Positive controls : Ciprofloxacin (for Gram-negative bacteria) or fluconazole (fungi).

- Solvent controls : DMSO (<1% v/v) to rule out cytotoxicity.

- Resazurin assay : Validates viability vs. static effects.

- Check for photodegradation : UV-vis stability under assay lighting .

Q. How to optimize reaction conditions for scaling up synthesis without compromising regioselectivity?

- Methodological Answer :

- Catalyst screening : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher turnover (reduced Pd loading to 0.5 mol%).

- Solvent optimization : Switch from DMF to toluene/ethanol for easier purification.

- Flow chemistry : Continuous processing minimizes side reactions (residence time: 30 min at 100°C) .

Applications in Medicinal Chemistry

Q. What structural modifications enhance this compound’s potency as a kinase inhibitor?

- Methodological Answer :

- Introduce electron-donating groups (e.g., -OCH₃) at the 4-position of the pyridine ring to improve ATP-binding pocket interactions.

- Replace fluorine with trifluoromethyl (-CF₃) to increase lipophilicity and target residence time .

Q. How does fluorination impact bioavailability compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability (reduces CYP-mediated oxidation) but may decrease solubility. Comparative studies show:

- Fluorinated analog : t₁/₂ = 4.2 h (rat plasma) vs. non-fluorinated : t₁/₂ = 1.8 h.

- Bioavailability : 65% (fluorinated) vs. 28% (non-fluorinated) in murine models .

Data Interpretation & Challenges

Q. How to address discrepancies in reported LogP values for this compound?

- Methodological Answer :

Variability arises from measurement methods (shake-flask vs. HPLC). To reconcile: - Standardize using a shake-flask (octanol/water) with UV detection (λ = 260 nm).

- Validate with computational tools (ALOGPS 2.1) .

Q. What are the limitations of using this compound in in vivo neuropharmacology studies?

- Methodological Answer :

- BBB penetration : Despite moderate LogP, P-glycoprotein efflux may limit brain uptake. Solutions: Co-administration with efflux inhibitors (e.g., elacridar).

- Off-target effects : Screen against 44 GPCRs (Eurofins Panlabs) to confirm selectivity .

Handling & Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.